MHAPC-Chol

Gene Delivery Lung Transfection Cationic Liposome

MHAPC-Chol (N,N-methyl hydroxyethyl aminopropane carbamoyl cholesterol iodide) is a hydroxyethylated cationic cholesterol derivative utilized as a functional lipid excipient in the formulation of liposomal and lipoplex gene delivery vectors. Its molecular structure incorporates a biodegradable carbamoyl linker and a tertiary amine headgroup bearing a hydroxyethyl moiety, which confers distinct physicochemical properties compared to non-hydroxyethylated or primary amine-based cationic cholesterol analogs.

Molecular Formula C34H60N2O3
Molecular Weight 544.9 g/mol
Cat. No. B609012
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameMHAPC-Chol
SynonymsMHAPC-Chol
Molecular FormulaC34H60N2O3
Molecular Weight544.9 g/mol
Structural Identifiers
SMILESCC(C)CCCC(C)C1CCC2C1(CCC3C2CC=C4C3(CCC(C4)OC(=O)NCCCN(C)CCO)C)C
InChIInChI=1S/C34H60N2O3/c1-24(2)9-7-10-25(3)29-13-14-30-28-12-11-26-23-27(39-32(38)35-19-8-20-36(6)21-22-37)15-17-33(26,4)31(28)16-18-34(29,30)5/h11,24-25,27-31,37H,7-10,12-23H2,1-6H3,(H,35,38)/t25-,27+,28+,29-,30+,31+,33+,34-/m1/s1
InChIKeyXNSUBQXPLPQEHC-DYQRUOQXSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

Structure & Identifiers


Interactive Chemical Structure Model





Procure MHAPC-Chol: A Hydroxyethylated Cationic Cholesterol for Enhanced siRNA and DNA Delivery in Preclinical Research


MHAPC-Chol (N,N-methyl hydroxyethyl aminopropane carbamoyl cholesterol iodide) is a hydroxyethylated cationic cholesterol derivative utilized as a functional lipid excipient in the formulation of liposomal and lipoplex gene delivery vectors [1]. Its molecular structure incorporates a biodegradable carbamoyl linker and a tertiary amine headgroup bearing a hydroxyethyl moiety, which confers distinct physicochemical properties compared to non-hydroxyethylated or primary amine-based cationic cholesterol analogs [1][2]. Preclinical studies demonstrate its utility in delivering nucleic acid payloads, including siRNA and plasmid DNA, both in vitro and in vivo, with applications in lung-targeted gene therapy and hepatic siRNA accumulation [1][3]. This product is intended for research use only and is not for diagnostic or therapeutic applications .

MHAPC-Chol vs. Generic Cationic Lipids: Why Substitution Risk Undermines Targeted Delivery Performance


While cationic cholesterol derivatives are often grouped as interchangeable components in lipid nanoparticles, their subtle structural differences—particularly in the amine headgroup and linker chemistry—dictate their in vivo biodistribution, cellular association, and transfection efficiency [1][2]. In-class substitution of MHAPC-Chol with an alternative cationic lipid, such as OH-Chol or DC-Chol, introduces significant variability in surface charge density (zeta potential) and membrane hydration, which directly correlates with altered cellular uptake and a shift in organ tropism [1][3]. Unlike some generic quaternary ammonium lipids that can exhibit higher non-specific cytotoxicity, the hydroxyethylated tertiary amine of MHAPC-Chol promotes gene expression in lung tissue without exacerbating inflammatory TNF-α response relative to other cationic cholesterol derivatives, demonstrating that performance is not simply a function of positive charge but of precise molecular architecture [2].

MHAPC-Chol Comparative Performance Data: In Vivo Gene Expression & Biophysical Profiling Benchmarks


Superior In Vivo Lung Gene Expression: MHAPC-Chol vs. Non-Hydroxyethylated Analogs and Commercial Transfection Reagents

In a head-to-head in vivo study, liposomes formulated with MHAPC-Chol demonstrated superior gene expression in the murine lung compared to liposomes containing non-hydroxyethylated cationic cholesterol derivatives (CCDs) [1]. Moreover, when benchmarked against commercially available transfection reagents, the MHAPC-Chol lipoplex yielded a 2-fold higher luciferase activity than jet-PEI and a 60-fold higher activity than naked DNA following intratracheal administration [1]. This establishes MHAPC-Chol's unique potency in pulmonary applications, where the hydroxyethyl modification is critical for overcoming the observed in vitro/in vivo discrepancy seen with other CCDs [1].

Gene Delivery Lung Transfection Cationic Liposome In Vivo Imaging

Enhanced Cellular Association: Direct Biophysical Comparison of MHAPC-Chol vs. OH-Chol Lipoplexes

A direct comparative study of MHAPC-Chol and OH-Chol (cholesteryl-3beta-carboxyamidoethylene-N-hydroxyethylamine) lipoplexes revealed that the MHAPC-Chol formulation exhibited a significantly higher cellular association in A549 cells [1]. This increased cellular uptake was strongly correlated with quantifiable differences in surface properties: MHAPC-Chol lipoplexes demonstrated significantly higher zeta potentials, lower surface pH levels, and a 'drier' liposomal surface as measured by laurdan generalized polarization [1]. These data confirm that the tertiary amine in MHAPC-Chol confers a more favorable surface electrostatics and hydration profile for membrane interaction than the secondary amine in OH-Chol [1].

Lipoplex Biophysics Cellular Uptake Zeta Potential Surface Hydration

siRNA Delivery & Liver Accumulation Profile: In Vivo Pharmacokinetic Behavior of MHAPC-Chol

Formulations utilizing MHAPC-Chol as part of a lipoplex with the helper lipid DOPE have been validated for efficient siRNA delivery both in vitro and in vivo . In vitro studies in MCF-7 cells using a luciferase reporter assay confirmed gene silencing activity without affecting cell viability . Notably, upon intravenous injection in mice, the MHAPC-Chol lipoplexes exhibited pronounced accumulation in the liver, indicating a favorable biodistribution profile for hepatic siRNA targeting [1]. This contrasts with some highly cationic helper lipids that primarily redirect nanoparticles to the lung, underscoring MHAPC-Chol's specific utility for liver-centric nucleic acid therapy development [2].

siRNA Delivery Hepatotropism Gene Silencing Lipoplex

Preserved Cell Viability Profile: In Vitro Safety Assessment of MHAPC-Chol/DOPE Lipoplexes

In the context of siRNA delivery to MCF-7 breast cancer cells, lipoplexes composed of MHAPC-Chol and DOPE facilitated effective luciferase gene silencing without a statistically significant impact on overall cell viability compared to untreated controls . This is an important differentiator from some first-generation cationic lipids (e.g., DOTAP or certain high-molecular-weight polycations) which can induce significant membrane disruption and cytotoxicity at efficacious doses [1]. The retention of high cellular viability suggests that the hydroxyethylated tertiary amine headgroup of MHAPC-Chol balances membrane activity with tolerable biocompatibility in vitro .

Cytotoxicity Biocompatibility Lipoplex siRNA

Optimized Research Applications for MHAPC-Chol: From Pulmonary Gene Therapy to Liver-Targeted siRNA


Pulmonary Gene Delivery: Formulation of Inhaled or Intratracheal Therapies

MHAPC-Chol is the preferred cationic cholesterol for formulating lipoplexes intended for pulmonary gene transfection via intratracheal or nebulized administration. The hydroxyethylated headgroup has been proven to yield a 2- to 60-fold improvement in lung luciferase expression compared to jet-PEI and naked DNA, respectively, and outperforms non-hydroxyethylated analogs in vivo [1]. Research teams developing gene therapies for cystic fibrosis, alpha-1 antitrypsin deficiency, or lung cancer should select MHAPC-Chol to maximize transgene expression specifically in bronchial and alveolar epithelial cells [1].

Hepatocellular siRNA Silencing: Intravenous Lipid Nanoparticle (LNP) Payloads

For applications requiring hepatic gene silencing (e.g., targeting PCSK9, ANGPTL3, or HBV transcripts), MHAPC-Chol is a rational choice as a structural component of the LNP. Its validated in vivo liver accumulation following intravenous injection provides a targeted delivery advantage over other cationic cholesterols that may divert particles to the lung endothelium [2][3]. This makes it a suitable candidate for high-throughput screening of hepatotropic siRNA or antisense oligonucleotide formulations in preclinical pharmacology and toxicology studies [2].

Biophysical Optimization of Cationic Liposomes: Surface Charge and Hydration Control

In studies focused on understanding the relationship between nanoparticle surface properties and cellular internalization, MHAPC-Chol serves as a defined molecular standard. Its tertiary amine structure provides a quantifiably higher zeta potential and lower surface hydration ('drier' surface) compared to secondary amine analogs like OH-Chol [4]. This directly correlates with enhanced cellular association, making MHAPC-Chol essential for researchers seeking to engineer liposomes with optimized membrane fusion and endosomal escape kinetics without altering the helper lipid composition [4].

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